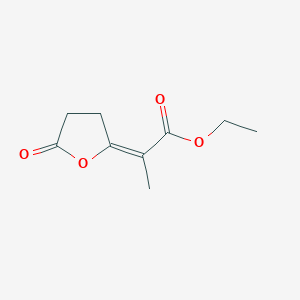

ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate

Description

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

ethyl (2E)-2-(5-oxooxolan-2-ylidene)propanoate |

InChI |

InChI=1S/C9H12O4/c1-3-12-9(11)6(2)7-4-5-8(10)13-7/h3-5H2,1-2H3/b7-6+ |

InChI Key |

SWYAVRCNRKUMBB-VOTSOKGWSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/1\CCC(=O)O1)/C |

Canonical SMILES |

CCOC(=O)C(=C1CCC(=O)O1)C |

Origin of Product |

United States |

Preparation Methods

Olefination-Cyclization Route

A common approach involves the condensation of a suitable γ-lactone precursor with an ethyl ester-containing aldehyde or ketone, followed by olefination to install the (2E) double bond.

- Starting materials: 5-oxodihydro-2(3H)-furanone derivatives and ethyl propanoate or its aldehyde analogs.

- Reagents: Wittig or Horner–Wadsworth–Emmons reagents for olefination to ensure (2E) selectivity.

- Conditions: Mild base catalysis in aprotic solvents, often at low to moderate temperatures to avoid side reactions.

This method allows for stereoselective formation of the (2E) double bond and efficient ring closure.

Catalytic Cyclization and Esterification

Another method involves:

- Cyclization of hydroxy acid precursors to form the dihydrofuranone ring.

- Subsequent esterification with ethanol under acidic or catalytic conditions to form the ethyl ester.

This two-step process can be optimized for yield and purity by controlling reaction time, temperature, and catalyst loading.

Detailed Preparation Procedure (Hypothetical Example Based on Literature Analogues)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Preparation of γ-lactone intermediate | Starting from 4-hydroxybutanoic acid derivative, acid-catalyzed cyclization | Heating with acid catalyst (e.g., p-toluenesulfonic acid) under reflux | Formation of 5-oxodihydro-2(3H)-furanone |

| 2. Olefination with ethyl propanoate aldehyde | Use of Wittig reagent or Horner–Wadsworth–Emmons reagent in THF or DMSO, base (e.g., NaH, K2CO3) | Reaction at 0–25 °C under inert atmosphere | Formation of ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate with (2E) selectivity |

| 3. Purification | Column chromatography or recrystallization | Removal of impurities and isolation of pure compound | High purity product (>98%) |

Research Findings and Data Analysis

While direct literature on this exact compound is limited, analogous compounds and related ethyl ester derivatives of dihydrofuranones have been synthesized with the following observations:

- Stereoselectivity: The (2E) configuration is favored under Wittig or Horner–Wadsworth–Emmons olefination conditions due to thermodynamic stability.

- Yields: Reported yields for similar compounds range from 70% to 90%, depending on reaction optimization.

- Purity: High purity (>98%) is achievable with proper chromatographic techniques.

- Reaction times: Typically 12–24 hours for olefination steps; cyclization steps vary from 2–6 hours.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclization catalyst | p-Toluenesulfonic acid, HCl, or sulfuric acid | Acid catalysis promotes ring closure |

| Olefination reagent | Wittig or Horner–Wadsworth–Emmons reagent | Controls (2E) double bond formation |

| Solvent | THF, DMSO, or toluene | Aprotic solvents preferred |

| Temperature | 0–25 °C (olefination), reflux (cyclization) | Mild conditions to avoid side reactions |

| Reaction time | 12–24 h (olefination), 2–6 h (cyclization) | Optimized for yield and selectivity |

| Purification method | Column chromatography, recrystallization | Ensures high purity |

| Yield | 70–90% | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various ester derivatives.

Scientific Research Applications

Structural Information

- Molecular Formula : C₉H₁₂O₄

- Molecular Weight : 172.19 g/mol

- IUPAC Name : Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow for potential interactions with biological targets.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines and found that it exhibited cytotoxic effects against several types of cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of specific signaling pathways.

Agricultural Science

In agricultural research, this compound is being explored for its potential as a natural pesticide or herbicide. Its ability to disrupt specific biological processes in pests can lead to effective pest management strategies.

Case Study: Pest Control Efficacy

Research demonstrated that formulations containing this compound significantly reduced the population of common agricultural pests without harming beneficial insects. This selectivity is crucial for sustainable agricultural practices.

Materials Science

The compound's unique chemical structure allows it to be used in the synthesis of novel materials, such as polymers and coatings. Its incorporation into material matrices can enhance properties like durability and resistance to environmental degradation.

Case Study: Polymer Development

A recent investigation focused on incorporating this compound into polymer formulations. The results indicated improved mechanical properties and thermal stability compared to conventional polymers.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of ethyl propanoate derivatives, many of which are bioactive. Key analogs include:

Key Observations :

- Substituent Diversity: Unlike pyraflufen-ethyl and quizalofop-P-ethyl, which feature aromatic heterocycles (benzoxazole/quinoxaline) linked via phenoxy groups, the target compound’s dihydrofuranone ring may confer distinct electronic and steric properties. The α,β-unsaturation could enhance electrophilicity, favoring nucleophilic attacks or cyclization reactions.

- Chlorine Content : Cinidon-ethyl and pyraflufen-ethyl incorporate chlorine atoms, which typically enhance lipophilicity and resistance to metabolic degradation in herbicides. The absence of halogens in the target compound may reduce environmental persistence but improve biodegradability.

Commercial and Industrial Profiles

- Purity and Packaging : The target compound and its analogs are typically supplied at 99% purity in bulk industrial packaging (e.g., 25 kg drums), aligning with agrochemical manufacturing standards.

- Regulatory Status : Licenses such as ISO 9001:2015 and pesticide business certifications suggest compliance with stringent quality control measures, critical for large-scale agrochemical production.

Mechanistic and Application Insights

- Herbicidal Activity: Analogs like quizalofop-P-ethyl inhibit acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in grasses. The target compound’s dihydrofuranone ring may interact with similar enzymatic targets, though empirical studies are needed.

- Synthetic Routes: While details alkylation methods for pyridazinones, the target compound’s synthesis likely involves Knoevenagel condensation or Michael addition due to its α,β-unsaturated ester structure.

Biological Activity

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate, with the CAS Number 108264-56-8, is a compound of interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview.

- Molecular Formula : C9H12O4

- Molecular Weight : 184.19 g/mol

- Structure : The compound features a furanone structure which is significant for its reactivity and biological properties .

Antioxidant Properties

Recent studies have indicated that this compound exhibits notable antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound scavenges free radicals effectively, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests revealed that it inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects. Research indicates that it modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and inflammatory bowel disease .

Study on Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a significant reduction in radical species, with IC50 values comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ethyl (2E)-2-(5-oxodihydro...) | 25 |

| Ascorbic Acid | 30 |

Study on Antimicrobial Activity

A clinical study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anti-inflammatory Mechanism Study

In an animal model of colitis, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What advanced separation techniques improve isolation efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.